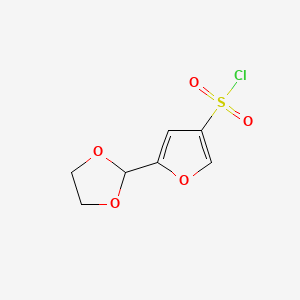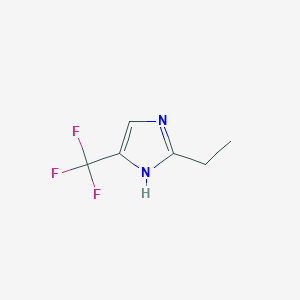
2-ethyl-4-(trifluoromethyl)-1H-imidazole
カタログ番号 B2613674
CAS番号:
33468-90-5
分子量: 164.131
InChIキー: ZHSZKIHCLQCPNL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, with each step involving different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, and spectral properties. These properties can often be found in databases or determined experimentally .科学的研究の応用
Synthesis of Diverse Heterocycles
- Versatility in Synthesis: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a precursor related to 2-ethyl-4-(trifluoromethyl)-1H-imidazole, demonstrates versatility in synthesizing a range of trifluoromethyl heterocycles, including imidazoles, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Corrosion Inhibition
- Metal Corrosion Prevention: Novel imidazoline derivatives, closely related to 2-ethyl-4-(trifluoromethyl)-1H-imidazole, have been explored as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives exhibit significant inhibition capabilities, highlighting the potential of similar compounds in industrial applications (Zhang et al., 2015).
Biological and Pharmaceutical Applications
- Pharmacological Properties: 1H-imidazoles, which include the 2-ethyl-4-(trifluoromethyl)-1H-imidazole structure, have been synthesized and tested for their biological activities. These compounds exhibit a variety of effects, including hormonal activity and inhibitory effects on cyclooxygenase enzymes, pointing to their potential in medical research (Wiglenda et al., 2005).
Catalytic Applications
- Efficient Synthesis Catalysis: The ionic liquid 1-ethyl-3-methylimidazole acetate, similar in structure to 2-ethyl-4-(trifluoromethyl)-1H-imidazole, has been identified as a mild and effective catalyst for synthesizing 2-aryl-4,5-diphenyl imidazoles. This demonstrates the utility of imidazole derivatives in catalyzing chemical reactions (Zang et al., 2010).
Antifungal Activity
- Antifungal Properties: Certain 1H-imidazole derivatives, structurally similar to 2-ethyl-4-(trifluoromethyl)-1H-imidazole, have been synthesized and shown to exhibit antifungal activity against various fungal strains. This indicates the potential of imidazole derivatives in developing new antifungal agents (Chevreuil et al., 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-ethyl-5-(trifluoromethyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c1-2-5-10-3-4(11-5)6(7,8)9/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSZKIHCLQCPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-Fluoro-2-methyl-3-nitroaniline
153894-55-4

![N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2613591.png)
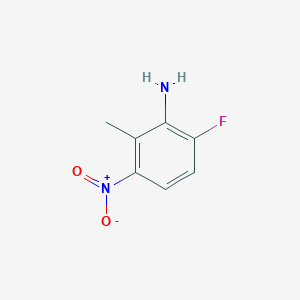
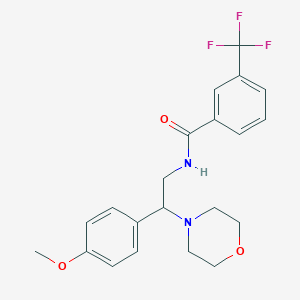
![benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2613598.png)
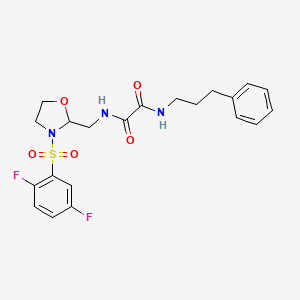
![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2613601.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)
![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)

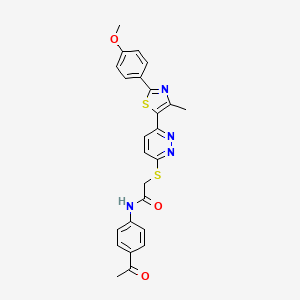
![N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613612.png)
